molecular formula C32H35N5O6S B2766227 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide CAS No. 912885-53-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

Cat. No.: B2766227
CAS No.: 912885-53-1
M. Wt: 617.72
InChI Key: YYBJWXPDKBNDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide” is a complex organic compound that features multiple functional groups, including a benzodioxole moiety, a thienopyrimidine core, and a phenylpiperazine unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide” typically involves multi-step organic synthesis. The process may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thienopyrimidine Core: This involves the condensation of thiophene derivatives with urea or guanidine under acidic or basic conditions.

    Attachment of the Phenylpiperazine Unit: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.

    Final Coupling: The final step involves coupling the intermediate products to form the hexanamide linkage.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions may target the carbonyl groups within the thienopyrimidine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenylpiperazine unit.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]pentanamide
  • **N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]butanamide

Uniqueness

The uniqueness of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide” lies in its specific structural features, which may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O6S/c38-28(33-20-23-10-11-26-27(19-23)43-22-42-26)9-5-2-6-13-36-31(40)30-25(12-18-44-30)37(32(36)41)21-29(39)35-16-14-34(15-17-35)24-7-3-1-4-8-24/h1,3-4,7-8,10-12,18-19H,2,5-6,9,13-17,20-22H2,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBJWXPDKBNDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CCCCCC(=O)NCC5=CC6=C(C=C5)OCO6)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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